(R)-mandelonitrile (R)-mandelonitrile (R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Brand Name: Vulcanchem
CAS No.: 10020-96-9
VCID: VC21075586
InChI: InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
SMILES: C1=CC=C(C=C1)C(C#N)O
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

(R)-mandelonitrile

CAS No.: 10020-96-9

Cat. No.: VC21075586

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

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(R)-mandelonitrile - 10020-96-9

Specification

Description (R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
CAS No. 10020-96-9
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name (2R)-2-hydroxy-2-phenylacetonitrile
Standard InChI InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
Standard InChI Key NNICRUQPODTGRU-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](C#N)O
SMILES C1=CC=C(C=C1)C(C#N)O
Canonical SMILES C1=CC=C(C=C1)C(C#N)O

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